Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions This particular compound is characterized by the presence of a methyl ester group, a benzamido group with an isopropylsulfonyl substituent, and a phenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Addition of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be added via sulfonylation, using isopropylsulfonyl chloride and a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylsulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the amide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.
Medicine: Investigation as a potential therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: Use in the development of specialty chemicals or advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the isopropylsulfonyl group could enhance its binding affinity or specificity for certain targets, while the thiophene and phenyl groups may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.
Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-(2-thienyl)thiophene-2-carboxylate: Similar structure but with a thienyl group instead of a phenyl group.
Uniqueness
The unique combination of the isopropylsulfonyl group and the phenylthiophene core in Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate may confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and potential for diverse functionalization.
Properties
IUPAC Name |
methyl 5-phenyl-3-[(4-propan-2-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-14(2)30(26,27)17-11-9-16(10-12-17)21(24)23-18-13-19(15-7-5-4-6-8-15)29-20(18)22(25)28-3/h4-14H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKJBUAMBVNKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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